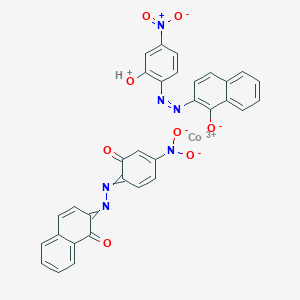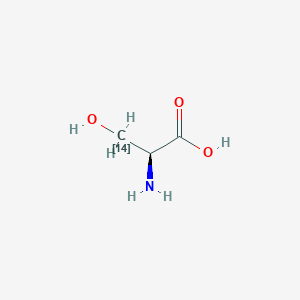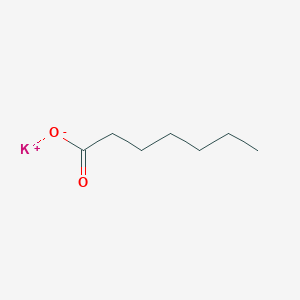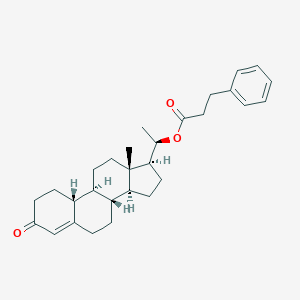
Carbamic acid, N-(4-(dimethylamino)butyl)dithio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Dithiothreitol (DTT), which is a reducing agent commonly used in biochemistry and molecular biology experiments.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- involves the reduction of disulfide bonds in proteins. DTT reacts with the disulfide bond, resulting in the formation of two thiol groups. This reaction breaks the disulfide bond, denaturing and unfolding the protein. The thiol groups can then react with other disulfide bonds or with other thiol groups, forming new disulfide bonds. This process can help to stabilize the protein or facilitate the purification process.
Biochemical and Physiological Effects:
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has various biochemical and physiological effects. It can reduce disulfide bonds in proteins, which can denature and unfold the protein. This can help to facilitate the study of protein structure and function. Additionally, DTT can reduce oxidized glutathione, which is an important antioxidant in cells. This can help to protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
The use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in lab experiments has various advantages and limitations. One advantage is that it is a relatively simple and inexpensive reducing agent that can be used in a variety of experiments. Additionally, DTT can reduce disulfide bonds in proteins, which can help to denature and unfold the protein, making it easier to study. However, one limitation is that DTT can be toxic at high concentrations, which can affect the results of the experiment. Additionally, DTT can react with other chemicals in the experiment, which can affect the outcome.
Future Directions
There are various future directions for the use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in scientific research. One direction is the development of new reducing agents that are more effective and less toxic than DTT. Additionally, the use of DTT in the study of protein structure and function can be expanded to include more complex proteins and protein interactions. Furthermore, the use of DTT in the purification process can be optimized to improve the yield and purity of the protein. Overall, Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has significant potential for use in scientific research, and future studies will undoubtedly uncover new applications and uses for this compound.
Conclusion:
In conclusion, Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is a chemical compound that has various applications in scientific research. It is commonly used as a reducing agent in biochemistry and molecular biology experiments. The synthesis method of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is relatively simple, and the compound has various advantages and limitations for use in lab experiments. The future directions for the use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in scientific research are vast, and this compound has significant potential for use in a variety of fields.
Synthesis Methods
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- can be synthesized by the reaction of thioctic acid with 4-dimethylaminobutylamine. This reaction results in the formation of DTT, which is a white crystalline powder that is soluble in water and alcohols. The synthesis method of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has various applications in scientific research. It is commonly used as a reducing agent in biochemistry and molecular biology experiments. DTT can reduce disulfide bonds in proteins, which can help to denature and unfold the protein, making it easier to study. It is also used to reduce protein disulfide bonds during the purification process. Additionally, DTT can be used to reduce oxidized glutathione, which is an important antioxidant in cells.
properties
CAS RN |
18997-68-7 |
|---|---|
Product Name |
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- |
Molecular Formula |
C7H16N2S2 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
4-(dimethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C7H16N2S2/c1-9(2)6-4-3-5-8-7(10)11/h3-6H2,1-2H3,(H2,8,10,11) |
InChI Key |
DCHCGJGEXGQXPE-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)CCCCN=C(S)S |
SMILES |
CN(C)CCCCNC(=S)S |
Canonical SMILES |
CN(C)CCCCNC(=S)S |
Other CAS RN |
18997-68-7 |
synonyms |
N-[4-(Dimethylamino)butyl]carbamodithioic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)



![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)




![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)



